N-(4-Bromo-3-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-3-ethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-bromo-3-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromo-3-ethylphenyl)acetamide can be synthesized through the reaction of 4-bromo-3-ethyl aniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the aniline derivative is dissolved in a suitable solvent such as ethanol or acetic acid, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(4-azido-3-ethylphenyl)acetamide or N-(4-thiocyanato-3-ethylphenyl)acetamide.
Oxidation: Formation of 4-bromo-3-ethylbenzoic acid or 4-bromo-3-ethylbenzaldehyde.
Reduction: Formation of N-(4-bromo-3-ethylphenyl)ethylamine.
Scientific Research Applications
N-(4-Bromo-3-ethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)acetamide
- N-(4-Chloro-3-ethylphenyl)acetamide
- N-(4-Methyl-3-ethylphenyl)acetamide
Uniqueness
N-(4-Bromo-3-ethylphenyl)acetamide is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications .
Properties
CAS No. |
52121-41-2 |
---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
N-(4-bromo-3-ethylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO/c1-3-8-6-9(12-7(2)13)4-5-10(8)11/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
XOESARZYJCTBMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.